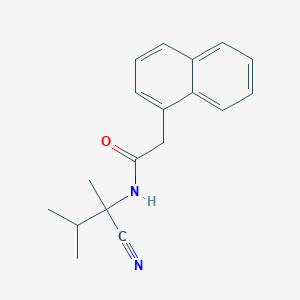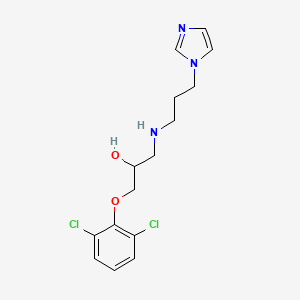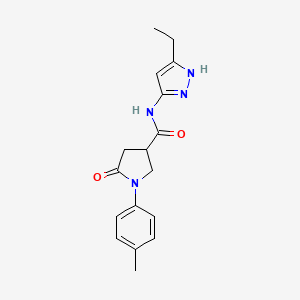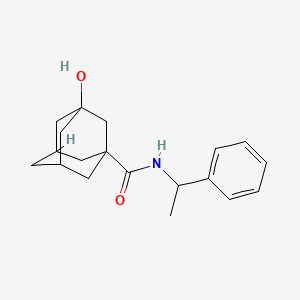![molecular formula C18H20N2O4 B7534955 2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide](/img/structure/B7534955.png)
2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide is a chemical compound with the molecular formula C18H21N2O4. It is a derivative of N-(2-hydroxy-5-methylphenyl) benzamide and is also known as HMBA. This compound has gained significant attention in the scientific community due to its potential applications in various fields, including medicine and agriculture.
Mécanisme D'action
The mechanism of action of HMBA in cancer cells involves the activation of various signaling pathways, including the MAPK/ERK pathway and the JAK/STAT pathway. HMBA also induces the expression of genes involved in cell differentiation and apoptosis, leading to the death of cancer cells.
Biochemical and Physiological Effects:
HMBA has been shown to have various biochemical and physiological effects, including the inhibition of histone deacetylases (HDACs), which are enzymes involved in the regulation of gene expression. HMBA also increases the production of reactive oxygen species (ROS), leading to oxidative stress and subsequent cell death.
Avantages Et Limitations Des Expériences En Laboratoire
HMBA has several advantages for lab experiments, including its ability to induce differentiation in cancer cells and its potential as a therapeutic agent. However, HMBA also has limitations, including its low solubility in aqueous solutions and its potential toxicity at high concentrations.
Orientations Futures
There are several future directions for research on HMBA, including its potential as a therapeutic agent for various types of cancer. Further studies are needed to understand the mechanism of action of HMBA and its effects on different signaling pathways. Additionally, research is needed to optimize the synthesis and formulation of HMBA for clinical use. Finally, studies are needed to investigate the potential applications of HMBA in other fields, such as agriculture and environmental science.
In conclusion, HMBA is a chemical compound with potential applications in various fields, including cancer research. Its ability to induce differentiation in cancer cells and inhibit their growth makes it a promising therapeutic agent. Further research is needed to fully understand the mechanism of action of HMBA and its potential applications in different fields.
Méthodes De Synthèse
The synthesis of HMBA involves the reaction of N-(2-hydroxy-5-methylphenyl) benzamide with 2-methoxypropanoic anhydride in the presence of a catalyst. The reaction results in the formation of HMBA as a white solid with a melting point of 125-127°C.
Applications De Recherche Scientifique
HMBA has been extensively studied for its potential applications in cancer research. It has been shown to induce differentiation in leukemia cells, leading to their maturation and subsequent death. HMBA has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells.
Propriétés
IUPAC Name |
2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-7-8-16(21)15(9-11)18(23)20-14-6-4-5-13(10-14)19-17(22)12(2)24-3/h4-10,12,21H,1-3H3,(H,19,22)(H,20,23) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HAYJYGYYFTXSNK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)NC2=CC(=CC=C2)NC(=O)C(C)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-N-[3-(2-methoxypropanoylamino)phenyl]-5-methylbenzamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-benzyl-N-[2-[(4-methoxyphenyl)methylamino]-2-oxoethyl]pyrrolidine-2-carboxamide](/img/structure/B7534880.png)
![[2-[(3,5-Dichloro-4-methylpyridin-2-yl)amino]-2-oxoethyl] 2-(furan-2-ylmethyl)-1,3-dioxoisoindole-5-carboxylate](/img/structure/B7534884.png)
![N-[2-(diethylamino)-2-oxoethyl]-2,3-dimethyl-1H-indole-5-carboxamide](/img/structure/B7534893.png)

![(3-Fluoro-4-methylphenyl)-[4-[2-(methoxymethyl)-1,3-thiazole-4-carbonyl]piperazin-1-yl]methanone](/img/structure/B7534903.png)


![N-[(4-methoxyphenyl)methyl]-5-thia-1,7-diazatricyclo[6.4.0.02,6]dodeca-2(6),3,7,9,11-pentaene-4-carboxamide](/img/structure/B7534916.png)
![1-methyl-N-[4-(2-morpholin-4-ylethylcarbamoyl)phenyl]-6-oxo-4,5-dihydropyridazine-3-carboxamide](/img/structure/B7534922.png)
![2-(1,10b-dihydropyrazolo[1,5-c]quinazolin-5-ylsulfanyl)-N-(2-cyanoethyl)-N-(3,5-dimethylphenyl)acetamide](/img/structure/B7534928.png)
![N-[3-(2-methoxypropanoylamino)phenyl]quinoline-2-carboxamide](/img/structure/B7534937.png)


![3-fluoro-N-[3-(2-methoxypropanoylamino)phenyl]-4-methylbenzamide](/img/structure/B7534963.png)